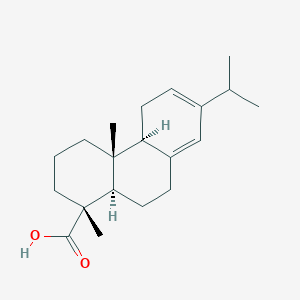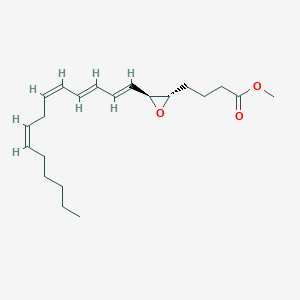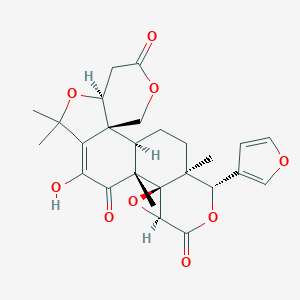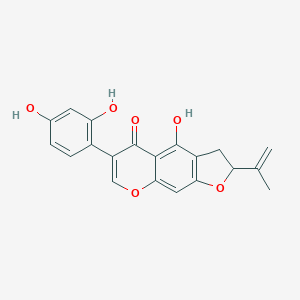
Macluraxanthone
描述
麦卢拉黄酮是一种天然存在的黄酮类衍生物,从植物物种藤黄果中分离得到。它属于异戊烯基黄酮类,以其多样的生物活性而闻名。 麦卢拉黄酮因其潜在的治疗特性而受到广泛关注,包括抗氧化、抗癌、抗疟疾和抗炎作用 .
准备方法
合成路线和反应条件
麦卢拉黄酮可以通过各种合成路线合成。一种常见的方法是在酸性或碱性条件下对合适的先驱体进行环化。反应通常需要使用路易斯酸或碱等催化剂来促进环化过程。 反应条件,包括温度和溶剂,可能会根据采用的具体合成路线而有所不同 .
工业生产方法
麦卢拉黄酮的工业生产涉及从天然来源(如藤黄果植物)中提取化合物。提取过程通常包括溶剂提取,然后进行色谱分离等纯化步骤以分离纯化合物。 生物技术方法(如微生物发酵)的进展也正在探索用于大规模生产麦卢拉黄酮 .
化学反应分析
反应类型
麦卢拉黄酮会发生各种化学反应,包括:
氧化: 麦卢拉黄酮可以被氧化生成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将麦卢拉黄酮转化为其还原形式,例如二氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物包括麦卢拉黄酮的各种氧化、还原和取代衍生物。 与母体化合物相比,这些衍生物可能表现出不同的生物活性和特性 .
科学研究应用
化学: 麦卢拉黄酮被用作合成其他生物活性化合物的起始原料。
生物学: 研究表明它可以通过稳定线粒体外膜上的 PTEN 诱导的假定激酶 1 (PINK1) 来诱导线粒体自噬并减轻缺血/再灌注损伤.
作用机制
麦卢拉黄酮通过各种分子靶点和途径发挥作用:
抗癌活性: 它通过调节 PI3K/Akt 和 MAPK 等关键信号通路来诱导癌细胞凋亡和自噬.
线粒体自噬诱导: 麦卢拉黄酮通过稳定线粒体外膜上的 PINK1 来促进线粒体自噬,从而导致 Parkin 的募集和激活.
抗炎作用: 它抑制促炎细胞因子和介质的产生,从而减少炎症.
与相似化合物的比较
麦卢拉黄酮在黄酮类衍生物中独树一帜,因为它具有特定的生物活性和分子靶点。类似的化合物包括:
老黄酮 I: 另一种具有类似线粒体自噬诱导特性的黄酮类衍生物.
α-芒果苷: 一种具有强抗癌活性的异戊烯基黄酮.
藤黄果酮 E: 表现出与麦卢拉黄酮相似的抗癌特性.
相比之下,麦卢拉黄酮因其诱导线粒体自噬的能力及其多样的生物活性而脱颖而出,使其成为进一步研究和开发的有希望的候选者。
相似化合物的比较
Macluraxanthone is unique among xanthone derivatives due to its specific biological activities and molecular targets. Similar compounds include:
Gerontoxanthone I: Another xanthone derivative with similar mitophagy-inducing properties.
α-Mangostin: A prenylated xanthone with potent anticancer activity.
Garcinone E: Exhibits anticancer properties similar to this compound.
In comparison, this compound stands out due to its ability to induce mitophagy and its diverse range of biological activities, making it a promising candidate for further research and development.
属性
IUPAC Name |
5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVLGJCHUWXTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207172 | |
| Record name | Macluraxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-14-6 | |
| Record name | Macluraxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macluraxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macluraxanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Macluraxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















